molecular formula C18H16O2 B14429663 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- CAS No. 80433-89-2

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)-

Cat. No.: B14429663
CAS No.: 80433-89-2
M. Wt: 264.3 g/mol
InChI Key: UTGJYCFLZGWWRM-ROUUACIJSA-N
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Description

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, a four-ring aromatic hydrocarbon. The compound is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a tetrahydro structure, indicating partial hydrogenation of the aromatic rings. The (1S-trans) configuration specifies the stereochemistry of the molecule, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene in the presence of a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to achieve the desired stereochemistry and avoid over-hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Further hydrogenation can lead to fully saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of chrysenequinone or other oxygenated derivatives.

    Reduction: Formation of fully hydrogenated chrysene derivatives.

    Substitution: Formation of nitro-chrysene or bromo-chrysene derivatives.

Scientific Research Applications

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: A similar compound with a naphthalene core instead of chrysene.

    1,2,3,4-Tetrahydro-1,4-naphthalenediol: Another related compound with a different substitution pattern on the naphthalene ring.

Uniqueness

1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is unique due to its specific stereochemistry and the presence of a chrysene core. This structure imparts distinct chemical and biological properties compared to other similar compounds. The tetrahydro structure also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

80433-89-2

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(1S,2S)-1,2,3,4-tetrahydrochrysene-1,2-diol

InChI

InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m0/s1

InChI Key

UTGJYCFLZGWWRM-ROUUACIJSA-N

Isomeric SMILES

C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@@H]([C@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O

Origin of Product

United States

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